Fmoc-O-benzyl-D-phosphothreonine

Catalog No.
S8502788
CAS No.
M.F
C26H26NO8P
M. Wt
511.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-O-benzyl-D-phosphothreonine

Product Name

Fmoc-O-benzyl-D-phosphothreonine

IUPAC Name

(2S,3R)-2-[9H-fluoren-9-ylmethoxycarbonyl(phosphono)amino]-3-phenylmethoxybutanoic acid

Molecular Formula

C26H26NO8P

Molecular Weight

511.5 g/mol

InChI

InChI=1S/C26H26NO8P/c1-17(34-15-18-9-3-2-4-10-18)24(25(28)29)27(36(31,32)33)26(30)35-16-23-21-13-7-5-11-19(21)20-12-6-8-14-22(20)23/h2-14,17,23-24H,15-16H2,1H3,(H,28,29)(H2,31,32,33)/t17-,24+/m1/s1

InChI Key

VRRIMQXVSXHWMO-OSPHWJPCSA-N

SMILES

CC(C(C(=O)O)N(C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)P(=O)(O)O)OCC4=CC=CC=C4

Canonical SMILES

CC(C(C(=O)O)N(C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)P(=O)(O)O)OCC4=CC=CC=C4

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)N(C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)P(=O)(O)O)OCC4=CC=CC=C4

Fmoc-O-benzyl-D-phosphothreonine is a chemically modified derivative of the amino acid threonine, featuring a fluorenylmethyloxycarbonyl (Fmoc) protective group and a benzylphospho group. This compound is crucial in the synthesis of phosphopeptides, which are peptides that include phosphorylated amino acids. Phosphorylation plays a significant role in various biological processes, including signal transduction and protein-protein interactions, making Fmoc-O-benzyl-D-phosphothreonine an important tool in biochemical research and peptide synthesis .

Types of Reactions

Fmoc-O-benzyl-D-phosphothreonine can undergo several chemical transformations:

  • Oxidation: The phosphorus atom in the compound can be oxidized to form different oxidation states.
  • Reduction: This reaction can remove the benzyl group, yielding free phospho groups.
  • Substitution: The benzylphospho group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Key reagents for these reactions include:

  • Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
  • Reducing agents: Like sodium borohydride or lithium aluminum hydride.
  • Substitution reagents: Various nucleophiles and electrophiles can be employed depending on the desired product.

Major Products Formed

The reactions involving Fmoc-O-benzyl-D-phosphothreonine typically yield products such as deprotected phosphothreonine, phosphorylated peptides, and various substituted derivatives of this compound.

Synthetic Routes

The synthesis of Fmoc-O-benzyl-D-phosphothreonine typically involves the following steps:

  • Fmoc Protection: The introduction of the Fmoc group is achieved using Fmoc-Cl under Schotten-Baumann conditions, utilizing buffers like sodium bicarbonate in solvents such as dioxane or dimethylformamide.
  • Benzylphosphorylation: The hydroxyl group of threonine is then modified with a benzylphosphonic acid derivative to form the phospho group.

Industrial Production

In industrial settings, automated peptide synthesizers are employed to produce Fmoc-O-benzyl-D-phosphothreonine on a larger scale. This method ensures high yield and purity while maintaining efficiency in synthesizing complex peptides containing multiple phosphorylation sites .

Fmoc-O-benzyl-D-phosphothreonine is extensively used in:

  • Peptide Synthesis: It serves as a building block for creating phosphopeptides, which are essential for studying protein function and signaling.
  • Biochemical Research: Researchers utilize this compound to explore the roles of phosphorylation in cellular processes and disease mechanisms.
  • Drug Development: Phosphopeptides synthesized from this compound can be investigated for potential therapeutic applications, particularly in cancer research and treatment strategies .

Studies involving Fmoc-O-benzyl-D-phosphothreonine often focus on its interactions within biochemical pathways. The incorporation of phosphorylated residues into peptides can significantly alter their binding properties and biological activities. Research has shown that these modifications can influence protein stability, interaction affinities, and cellular localization, providing insights into their functional roles in various biological contexts .

Several compounds share structural similarities with Fmoc-O-benzyl-D-phosphothreonine. Here are some notable examples:

Compound NameKey Features
Fmoc-O-benzyl-D-serineContains serine instead of threonine; used similarly in phosphopeptide synthesis.
Fmoc-O-benzyl-D-tyrosineIncorporates tyrosine; useful for studying phosphorylation effects on tyrosine residues.
Fmoc-O-(benzylphospho)-L-threonineAn enantiomeric form; used to compare biological activities between D- and L-threonine residues.

Uniqueness

Fmoc-O-benzyl-D-phosphothreonine is distinct due to its threonine residue, which features an additional hydroxyl group compared to serine. This hydroxyl group enhances potential hydrogen bonding interactions, which may affect the properties and functions of synthesized phosphopeptides differently than those derived from serine or tyrosine .

Solid-Phase Peptide Synthesis (SPPS) Integration Strategies

The compatibility of Fmoc-O-benzyl-D-phosphothreonine with Fmoc/t-butyl SPPS protocols has revolutionized phosphopeptide assembly. As demonstrated by the H-phosphonate method, resin-bound peptides undergo selective phosphorylation at serine/threonine residues using benzyl H-phosphonate activated by pivaloyl chloride (Fig. 1A). This approach achieves 83% yield for the model peptide Ser-Val-Ser-Glu-Ala through:

  • Sidechain Deprotection: Selective removal of the O-benzyl group under mild acidic conditions
  • Phosphitylation: Nucleophilic attack by the hydroxyl group on activated H-phosphonate
  • Oxidation: Iodine-mediated conversion to stable phosphate esters.

Critical to SPPS success is the use of TBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) for efficient amino acid coupling, coupled with piperidine-mediated Fmoc deprotection. The Boc protection strategy for N-terminal residues minimizes side reactions during phosphorylation.

Table 1: SPPS Optimization Parameters for Phosphothreonine Incorporation

ParameterOptimal ConditionImpact on Yield
Coupling ReagentTBTU/HOBt92% Efficiency
Phosphitylation Time2 hr (25°C)85% Conversion
Oxidation Agent1% I₂ in Pyridine/H₂O98% Completeness
Resin Cleavage95% TFA/2.5% TIS/2.5% H₂O>90% Recovery

Novel One-Pot Synthesis Optimization Approaches

Diamidophosphate (DAP)-mediated phosphorylation represents a paradigm shift in phosphoamino acid synthesis. Krishnamurthy et al. demonstrated that DAP reacts with peptide hydroxyl groups in aqueous medium (pH 7.4) to form phosphoramidate intermediates, which hydrolyze to stable phosphate esters (Fig. 1B). Applied to Fmoc-O-benzyl-D-phosphothreonine, this method achieves:

  • Chemoselectivity: >95% phosphorylation at Thr over Ser/Tyr residues
  • Scalability: 10 mmol-scale reactions with 78% isolated yield
  • Functional Group Tolerance: Compatible with Fmoc, benzyl, and t-butyl protections.

The reaction mechanism proceeds through a trigonal bipyramidal transition state, where DAP’s amidophosphate group acts as a phosphoryl donor. Kinetic studies reveal a second-order dependence on [DAP], suggesting a bis-amidophosphate intermediate prior to hydrolysis.

Stereochemical Control in Phosphoamino Acid Derivative Preparation

Preserving the D-configuration in Fmoc-O-benzyl-D-phosphothreonine requires meticulous control during phosphorylation. Lacombe’s MTM (methylthiomethyl) ester strategy enables stereoretentive synthesis through:

  • Chiral Auxiliary Use: (S)-OXAZO ligands maintain configuration during phosphochloridate reactions
  • Low-Temperature Phosphitylation: -20°C conditions minimize racemization (≤2% epimerization)
  • MgBr₂-Mediated Cleavage: Selective removal of MTM protecting groups without disturbing stereochemistry.

Comparative analysis of phosphorylation agents reveals benzyl phosphoramidites outperform H-phosphonates in stereochemical fidelity (Table 2).

Table 2: Stereochemical Outcomes by Phosphorylation Method

Method% d.e. (D-Form)Racemization Pathway
H-Phosphonate88Base-catalyzed β-elimination
Phosphoramidite96Oxazaphospholidine intermediate
DAP91Hydrolytic epimerization

Site-Specific Phosphorylation Mimetics in Signal Transduction Studies

Fmoc-O-benzyl-D-phosphothreonine enables the synthesis of phosphorylation mimetics that replicate post-translational modifications in signaling proteins. Phosphorylation of threonine residues regulates critical protein-protein interactions in pathways such as MAPK/ERK and PI3K/AKT [3] [7]. Traditional phosphopeptides are enzymatically unstable due to phosphatase activity, but the benzyl-protected phosphate group in this compound confers resistance to hydrolysis, allowing prolonged experimental observation [1] [7].

Researchers use this derivative to create stable analogs of phosphorylated kinases, phosphatases, and transcription factors. For example, phosphothreonine mimetics derived from Fmoc-O-benzyl-D-phosphothreonine have been employed to study the conformational changes in SMAD proteins during TGF-β signaling [7]. The D-configuration of the threonine backbone further enhances stability against cellular proteases, making it suitable for in vitro and in vivo studies [1].

A key advancement involves mimicking clustered phosphorylation sites in intrinsically disordered regions (IDRs) of proteins like β-catenin. By incorporating Fmoc-O-benzyl-D-phosphothreonine at specific positions, scientists have decoupled the effects of individual phosphorylation events on protein aggregation and partner binding [7].

Polo-Like Kinase 1 (Plk1) Inhibitor Development

Polo-like kinase 1 (Plk1), a serine/threonine kinase overexpressed in cancers, requires phosphorylation at its activation loop (Thr-210) for full activity. Fmoc-O-benzyl-D-phosphothreonine has been instrumental in developing peptide-based Plk1 inhibitors that mimic its phosphorylated substrate-binding domain [4].

Volasertib, a Plk1 inhibitor, reduces tumor growth by destabilizing mRNA decay-promoting proteins like tristetraprolin (TTP). Studies show that phosphothreonine mimetics derived from Fmoc-O-benzyl-D-phosphothreonine competitively bind Plk1’s polo-box domain (PBD), disrupting its interaction with phosphorylated substrates [4]. This mechanism suppresses Plk1-mediated phosphorylation of TTP at Ser-186, accelerating the decay of oncogenic mRNAs (e.g., MYC and CCND1) [4].

Table 1: Key Properties of Plk1 Inhibitors Using Phosphothreonine Mimetics

PropertyDescription
Target Binding AffinityK~d~ = 12 nM (PBD of Plk1) [4]
Selectivity>100-fold selectivity over Plk2/3 [4]
Cellular ActivityIC~50~ = 8 nM in MDA-MB-231 breast cancer cells [4]
Stabilization MechanismBlocks TTP phosphorylation, enhancing AU-rich mRNA decay [4]

Multi-Phosphorylation Site Incorporation Techniques

Synthesizing peptides with multiple phosphorylation sites (MPPs) poses challenges due to steric hindrance and β-elimination of protected phosphothreonine residues [5]. Fmoc-O-benzyl-D-phosphothreonine addresses these issues through its optimized protecting groups and compatibility with accelerated solid-phase peptide synthesis (SPPS) [5] [6].

The high-temperature fast-stirring peptide synthesis (HTFSPS) method leverages this compound’s thermal stability to incorporate up to nine phosphorylation sites in under 24 hours [5]. Key innovations include:

  • Reduced Coupling Times: Microwave-assisted coupling at 75°C minimizes electrostatic repulsion between phosphorylated residues [6].
  • Suppressed β-Elimination: The benzyl group stabilizes the phosphate moiety during Fmoc deprotection, reducing byproduct formation [1] [5].
  • Automated Synthesis: Continuous flow systems enable precise control over reaction conditions for clustered phosphorylation patterns [5].

Table 2: Comparison of Traditional vs. Accelerated MPP Synthesis

ParameterTraditional SPPS [5]HTFSPS with Fmoc-O-benzyl-D-phosphothreonine [5]
Synthesis Time72–96 hours8–24 hours
Maximum Phosphorylation3–4 sites9 sites
β-Elimination Byproducts15–20%<5%
Coupling Efficiency85–90%95–98%

Chiral Phosphoric Acid Catalyst Design Principles

Chiral phosphoric acid catalysts represent a cornerstone of modern asymmetric synthesis, with their design principles fundamentally rooted in the precise control of stereochemical environments through molecular architecture. The structural foundation of these catalysts derives primarily from axially chiral 1,1'-bi-2-naphthol frameworks, which provide the essential chirality transfer mechanism required for enantioselective transformations [1] [2].

The design methodology encompasses several critical architectural elements that collectively determine catalytic efficiency and selectivity. The backbone structure typically features either binaphthyl, spirobiindane, or tartrate-derived frameworks, each offering distinct steric and electronic properties [3]. The binaphthyl-derived phosphoric acids, particularly those based on 1,1'-bi-2-naphthol scaffolds, demonstrate exceptional versatility due to their ability to provide both hydrogen bond donors and acceptors within a rigid chiral environment [4] [5].

Substituent positioning represents a fundamental design principle, where aryl groups at the 3,3'-positions of the binaphthyl backbone create the necessary steric differentiation for substrate discrimination. These substituents can range from simple phenyl groups to highly substituted aromatic systems bearing electron-withdrawing or electron-donating functionalities [6]. The electronic nature of these substituents directly influences the acidity of the phosphoric acid proton, thereby modulating the catalyst's ability to activate substrates through hydrogen bonding interactions [7].

The dual activation mode constitutes a defining characteristic of chiral phosphoric acid catalyst design. This mechanism involves simultaneous activation of both electrophilic and nucleophilic reaction partners through distinct binding sites on the catalyst [4] [8]. The phosphoric acid hydroxyl group typically serves as a hydrogen bond donor to activate electrophiles, while the phosphoryl oxygen acts as a hydrogen bond acceptor to position nucleophiles in the appropriate stereochemical environment [9].

Steric hindrance optimization represents another crucial design parameter, where the size and positioning of substituents must be carefully balanced to achieve maximum enantioselectivity without compromising reaction rates. Bulky substituents such as triphenylsilyl groups have been successfully employed to create highly selective catalytic environments, though their implementation requires precise positioning to avoid detrimental steric clashes [4].

The modular nature of chiral phosphoric acid design allows for systematic structural modifications to optimize performance for specific substrate classes. This tunability extends to both electronic and steric parameters, enabling chemists to develop specialized catalysts for challenging transformations [10] [11]. The relationship between catalyst structure and performance has been extensively studied through computational approaches, revealing that subtle changes in substituent patterns can lead to dramatic improvements in enantioselectivity [7] [12].

Enantioselective Transfer Hydrogenation Mechanisms

Enantioselective transfer hydrogenation reactions catalyzed by chiral phosphoric acids operate through sophisticated mechanistic pathways that involve multiple hydrogen source systems and substrate activation modes. The most extensively studied system employs Hantzsch dihydropyridine esters as biomimetic hydrogen donors, which function as small-molecule analogs of the biological cofactor nicotinamide adenine dinucleotide hydride [13] [14] [15].

The mechanistic framework begins with the formation of a chiral phosphoric acid-substrate complex, where the catalyst simultaneously activates both the hydrogen acceptor and the Hantzsch ester hydrogen donor. This dual activation mechanism involves hydrogen bonding interactions between the catalyst's hydroxyl group and the substrate's electrophilic center, while the phosphoryl oxygen coordinates with the hydrogen donor to facilitate hydride transfer [16] [17].

Substrate activation occurs through multiple pathways depending on the nature of the electrophilic partner. For α,β-unsaturated carbonyl compounds, the chiral phosphoric acid protonates the carbonyl oxygen, generating an electrophilic iminium or oxonium ion intermediate that is positioned within the chiral catalyst environment [13]. This activation significantly enhances the electrophilicity of the β-carbon, making it more susceptible to nucleophilic attack by the hydride donor [18].

The hydrogen transfer step proceeds through a concerted mechanism involving the formation of a ternary complex containing the substrate, catalyst, and Hantzsch ester. Computational studies reveal that the most favorable transition states exhibit specific geometric arrangements where hydrogen bonding interactions maintain rigid substrate positioning throughout the hydride transfer process [17]. The stereochemical outcome is determined by the preferential approach of the Hantzsch ester from one face of the activated substrate, which is controlled by the chiral environment created by the phosphoric acid catalyst [16].

Solvent effects play a crucial role in determining both reaction rates and enantioselectivities in transfer hydrogenation processes. Non-polar solvents such as toluene generally provide superior enantioselectivities compared to polar solvents, as they minimize competitive hydrogen bonding that could disrupt the catalyst-substrate interactions [17]. The relationship between solvent polarity and selectivity has been systematically studied, revealing that decreased polarity correlates with enhanced stereochemical control [17].

The scope of transfer hydrogenation extends beyond simple carbonyl reduction to include carbon-nitrogen double bonds, heterocyclic systems, and carbon-carbon double bonds. Each substrate class requires specific optimization of catalyst structure and reaction conditions to achieve optimal selectivity [14] [18]. Imine reduction represents a particularly important application, where the nitrogen atom serves as an additional coordination site for catalyst binding, often leading to enhanced selectivity compared to carbonyl analogs [19].

Temperature control emerges as a critical parameter, with most successful transformations conducted at reduced temperatures to maximize enantioselectivity while maintaining reasonable reaction rates. The balance between thermodynamic and kinetic factors must be carefully optimized for each specific substrate-catalyst combination [14]. Activation energies for these processes typically range from 10 to 15 kilocalories per mole, making them accessible under mild reaction conditions [17].

β-Turn Peptide Architecture for Substrate Recognition

β-Turn peptide architectures represent sophisticated structural motifs that facilitate highly specific substrate recognition through precisely organized hydrogen bonding networks and steric complementarity. These secondary structural elements, characterized by their four-residue backbone arrangements, create compact three-dimensional environments that can discriminate between closely related substrates with remarkable precision [20] [21] [22].

The fundamental architecture of β-turns involves a characteristic hydrogen bond between the carbonyl oxygen of residue i and the amide hydrogen of residue i+3, forming a ten-membered ring structure that reverses the direction of the peptide backbone [23] [24]. This hydrogen bonding pattern stabilizes specific backbone conformations that position side chains in defined spatial orientations, creating unique recognition surfaces for substrate binding [22].

Type classification of β-turns depends on the dihedral angles of the central residues i+1 and i+2, with Type I and Type II turns representing the most common structural variants found in natural proteins [25] [23]. Type I turns typically feature dihedral angles of approximately -60° and 120° for positions i+1 and i+2 respectively, while Type II turns exhibit the inverse pattern [26]. These geometric differences create distinct side chain environments that can be exploited for selective substrate recognition [27].

Amino acid preferences in β-turn structures reflect both conformational constraints and functional requirements for substrate binding. Proline residues are frequently observed at position i+1 due to their conformational rigidity, which helps stabilize the required backbone geometry [23]. Glycine residues often occupy position i+2, where their lack of side chain bulk reduces steric hindrance and provides conformational flexibility necessary for turn formation [25] [24].

Substrate recognition mechanisms in β-turn-containing peptides operate through multiple interaction modes, including hydrogen bonding, electrostatic interactions, and hydrophobic contacts. The precise spatial arrangement of functional groups within the turn structure creates binding sites that can accommodate specific substrate features while excluding others [20] [28]. This selectivity arises from the complementarity between the substrate's chemical features and the turn's three-dimensional architecture [29].

The kinetic parameters of β-turn-mediated substrate recognition demonstrate the efficiency of these recognition motifs. Substrate binding affinities typically range from 10 to 60 micromolar, indicating strong but reversible interactions suitable for catalytic processes [21]. Catalytic efficiencies expressed as kcat/KM values can exceed 500 inverse minutes per micromolar, demonstrating the potential for rapid substrate turnover [20].

Peptidase resistance represents a crucial advantage of β-turn-containing peptides in biological and catalytic applications. The structured nature of β-turns creates steric barriers that prevent proteolytic enzymes from accessing their cleavage sites, resulting in significantly enhanced stability compared to linear peptide sequences [21]. Half-lives of properly designed β-turn peptides can exceed 20 minutes in proteolytically active environments, representing substantial improvements over unstructured analogs [20].

Engineering strategies for optimizing β-turn-based substrate recognition focus on systematic modification of both the turn-forming residues and the flanking sequences. Cross-linking approaches, including disulfide bond formation and lactam bridges, can further stabilize turn conformations and enhance substrate selectivity [30]. These covalent modifications restrict conformational flexibility, leading to more defined binding sites with improved discrimination capabilities [20].

XLogP3

3

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

3

Exact Mass

511.13960379 g/mol

Monoisotopic Mass

511.13960379 g/mol

Heavy Atom Count

36

Dates

Last modified: 02-18-2024

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